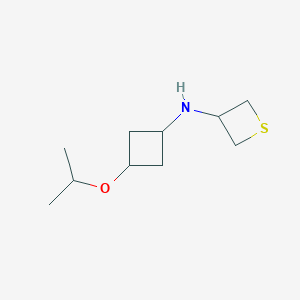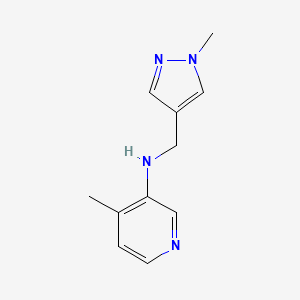
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-2-amine
- 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-4-amine
- 4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-5-amine
Uniqueness
4-Methyl-N-((1-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in the molecule enhances its potential for diverse applications in medicinal chemistry and material science .
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H14N4/c1-9-3-4-12-7-11(9)13-5-10-6-14-15(2)8-10/h3-4,6-8,13H,5H2,1-2H3 |
InChIキー |
LQCWQWOPYRZVHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)NCC2=CN(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
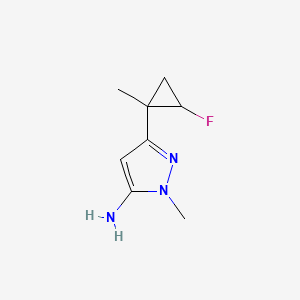
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B13344521.png)
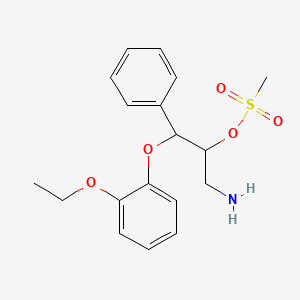
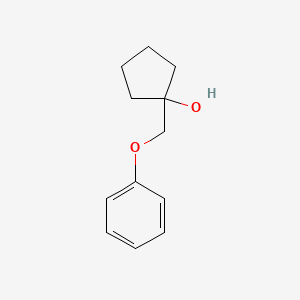
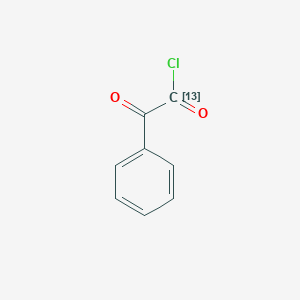
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
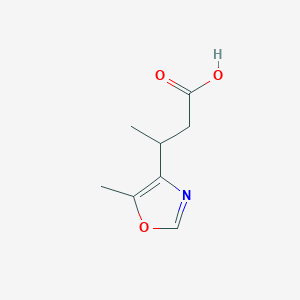
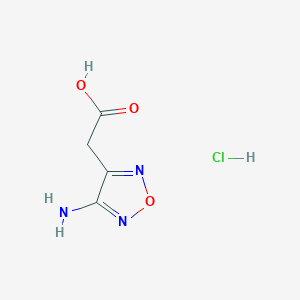
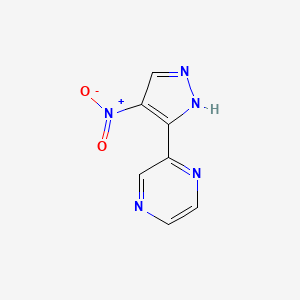
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)

